molecular formula C16H22N2O3 B5728973 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide

1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide

Cat. No. B5728973
M. Wt: 290.36 g/mol
InChI Key: WMCKKMRKYUZAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as DPA-714 and is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in several physiological and pathological processes, including inflammation, apoptosis, and neuroprotection.

Mechanism of Action

DPA-714 binds to the 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, which is located on the outer mitochondrial membrane. 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide is involved in several physiological and pathological processes, including cholesterol transport, apoptosis, and inflammation. DPA-714 binding to 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide modulates its activity, leading to a reduction in inflammation and neurodegeneration. The exact mechanism of action of DPA-714 is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects in various animal models. It reduces inflammation by inhibiting the activation of microglia and astrocytes, which are the primary immune cells in the central nervous system. DPA-714 also reduces oxidative stress and apoptosis, leading to neuroprotection. In addition, DPA-714 has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and GABA, leading to improvements in cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPA-714 is its selectivity for 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, which makes it a useful tool for studying the role of 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide in various physiological and pathological processes. It also has a favorable pharmacokinetic profile, with high brain penetration and a long half-life. However, one of the limitations of DPA-714 is its low solubility, which can make it challenging to administer in vivo. In addition, the exact mechanism of action of DPA-714 is still not fully understood, and further research is required to elucidate its effects fully.

Future Directions

The potential therapeutic applications of DPA-714 are vast, and several future directions can be explored. One potential direction is to investigate its role in other diseases, such as multiple sclerosis, epilepsy, and stroke. Another direction is to develop more potent and selective 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide ligands that can be used as therapeutic agents. Furthermore, DPA-714 can be used as a tool to study the role of 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide in various physiological and pathological processes, leading to a better understanding of its function. Finally, the development of new formulations of DPA-714 that improve its solubility and bioavailability can lead to more effective therapeutic interventions.
Conclusion:
In conclusion, DPA-714 is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a selective ligand for the 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide and has been extensively studied for its effects in various animal models of neuroinflammation, neurodegeneration, and cancer. DPA-714 reduces inflammation, oxidative stress, and apoptosis, leading to neuroprotection and improvements in cognitive function. It has several advantages and limitations for lab experiments, and several future directions can be explored to further understand its potential therapeutic applications.

Synthesis Methods

The synthesis of DPA-714 involves the reaction between 1-(2,4-dimethylphenoxy)acetyl chloride and 4-piperidinecarboxamide in the presence of a base. The reaction yields a white solid that is purified through recrystallization. The purity and identity of the compound are confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

DPA-714 has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, neurodegeneration, and cancer. It has been shown to modulate the immune response and reduce inflammation in several animal models of neuroinflammation. In addition, DPA-714 has been found to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, DPA-714 has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

1-[2-(2,4-dimethylphenoxy)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11-3-4-14(12(2)9-11)21-10-15(19)18-7-5-13(6-8-18)16(17)20/h3-4,9,13H,5-8,10H2,1-2H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCKKMRKYUZAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dimethylphenoxy)acetyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.